![molecular formula C13H17NOS2 B13875900 2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one](/img/structure/B13875900.png)
2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one is a heterocyclic compound that features a thiazole ring fused with a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylthiophene with a thioamide in the presence of a cyclizing agent such as phosphorus pentasulfide. The reaction is carried out under reflux conditions in a suitable solvent like toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Various substituted thiazole derivatives
Aplicaciones Científicas De Investigación
2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It is used in the development of organic semiconductors and conductive polymers, which are essential in electronic devices.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxamide are structurally similar and have applications in medicinal chemistry and materials science.
Uniqueness
2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one is unique due to its fused thiazole-thiophene ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Propiedades
Fórmula molecular |
C13H17NOS2 |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
2-ethyl-1-thieno[3,4-d][1,3]thiazol-2-ylhexan-1-one |
InChI |
InChI=1S/C13H17NOS2/c1-3-5-6-9(4-2)12(15)13-14-10-7-16-8-11(10)17-13/h7-9H,3-6H2,1-2H3 |
Clave InChI |
FOBVWXOQBOCHPO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)C1=NC2=CSC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate](/img/structure/B13875819.png)
![ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate](/img/structure/B13875824.png)
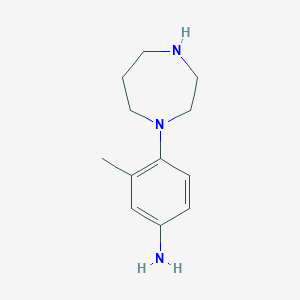
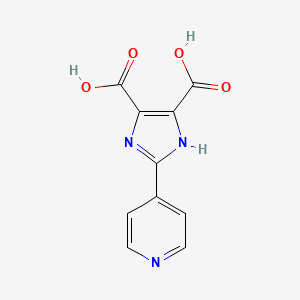

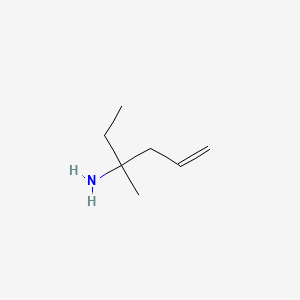
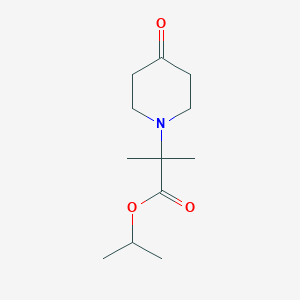

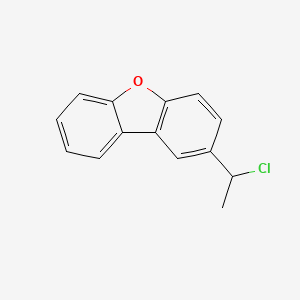
![4,6-dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13875873.png)

amino]ethyl]-5-fluoroBenzenebutanoic acid](/img/structure/B13875892.png)

